molecular formula C21H19N3O5 B2538954 2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxopyrazin-1-yl]-N-(3-methylphenyl)acetamide CAS No. 898429-12-4

2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxopyrazin-1-yl]-N-(3-methylphenyl)acetamide

Cat. No. B2538954
CAS RN: 898429-12-4
M. Wt: 393.399
InChI Key: PCGLKOCDUGUMJD-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a 1,4-benzodioxin ring, a pyrazinone ring, and an acetamide group . The 1,4-benzodioxin ring is a heterocyclic compound that consists of a benzene ring fused to a 1,4-dioxin ring . The pyrazinone ring is a six-membered heterocyclic ring containing two nitrogen atoms and one carbonyl group . The acetamide group consists of an acetyl group (CH3CO-) linked to an amine group (-NH2) .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups . The 1,4-benzodioxin ring and the pyrazinone ring would contribute to the rigidity of the molecule, while the acetamide group could participate in hydrogen bonding .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used . For example, the acetamide group could undergo hydrolysis to form an acid and an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure . For example, the presence of the acetamide group could increase its solubility in water .

Scientific Research Applications

    Inhibition of Human Sphingomyelin Synthase 2 (hSMS2) for Chronic Inflammation:

    • Researchers have discovered that this compound acts as a highly selective and orally efficacious inhibitor of human sphingomyelin synthase 2 (hSMS2). By inhibiting hSMS2, it reduces chronic inflammation in db/db mice . Chronic inflammation is associated with various diseases, including diabetes, cardiovascular conditions, and neurodegenerative disorders. Understanding the mechanism of action and potential therapeutic applications of this compound in managing inflammation is an active area of research.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use . For example, if it’s intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for this compound would depend on its intended use . For example, if it’s intended to be used as a drug, future research could focus on optimizing its synthesis, improving its efficacy, and minimizing its side effects .

properties

IUPAC Name

2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxopyrazin-1-yl]-N-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5/c1-14-3-2-4-15(11-14)22-19(25)13-23-7-8-24(21(27)20(23)26)16-5-6-17-18(12-16)29-10-9-28-17/h2-8,11-12H,9-10,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCGLKOCDUGUMJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxopyrazin-1-yl]-N-(3-methylphenyl)acetamide

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